Indoline, 1-nitroso-
Overview
Description
“Indoline, 1-nitroso-” is a chemical compound with the molecular formula C8H8N2O . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .
Molecular Structure Analysis
The structure of “Indoline, 1-nitroso-” consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The InChI key for this compound is QVXPAHMYCSEIMA-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
The molecular weight of “Indoline, 1-nitroso-” is 148.16 g/mol . It has a topological polar surface area of 32.7 Ų . The compound is considered to have a complexity of 160 .
Scientific Research Applications
Electrolytic Synthesis
- Electrolysis for N-Amino 2-Methyl Indoline Preparation: The electrochemical reduction of N-nitroso 2-methyl indoline to N-amino 2-methyl indoline is achieved using a unique method of continuous electrolysis with porous electrodes. This approach is notable for addressing the instability issues of the starting material and the formed hydrazine during the process (Jacob, Moinet, & Tallec, 1983).
Bioactive Compound Synthesis
- Cytotoxic Activity in Cancer Research: Indoline derivatives have been synthesized and evaluated for cytotoxic effects on osteosarcoma and human embryonic kidney cells. Notably, a specific indoline derivative displayed effective cytotoxic activity and induced apoptosis, suggesting its potential as an anti-cancer agent (Doan et al., 2016).
Chemical Synthesis and Applications
- Preparation of N-Hydroxy- and N-O-Protected Hydroxyindoles: The thermal reaction between nitrosoarenes and alkynes under alkylating conditions allows for the generation of various N-O-protected hydroxyindoles, offering a route to synthesize bioactive compounds and other indole derivatives (Ieronimo et al., 2013).
Organic Chemistry Research
- Enantioselective Synthesis in Organic Chemistry: The thiourea-catalyzed enantio- and diastereoselective additions of oxindoles to nitroolefins, as demonstrated in the formal synthesis of (+)-physostigmine, showcase the importance of indoline derivatives in asymmetric synthesis in organic chemistry (Bui, Syed, & Barbas, 2009).
Electro-Optical Applications
- Photoelectrochemical Behavior in Electro-Optical Devices: The study of 1,3,3-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2'-indoline) in photoelectrochemical contexts reveals its potential in the construction of multi-functional electro-optical molecular devices (Zhi, Baba, Hashimoto, & Fujishima, 1995).
Transnitrosation Chemical Processes
- Transnitrosation in Chemical Synthesis: The process of transnitrosation, where nitroso groups are transferred from aromatic N-nitroso compounds to other molecules like indoline, is a crucial reaction mechanism in the synthesis of various N-nitroso derivatives (Tanno, Sueyoshi, & Miyata, 1994).
Green Chemistry and Environmental Awareness
- Synthesis of Indoline Derivatives in Green Chemistry: The development of environmentally friendly methods to synthesize indoline derivatives, as demonstrated in NSFC research, highlights the application of green chemistry principles in organic synthesis (Li et al., 2021).
Biocatalysis in Drug Discovery
- Biocatalyst in Drug Discovery: The characterization of OxaD, a flavin-dependent oxidase from the marine-derived fungus Penicillium oxalicum, in the generation of nitrone-bearing intermediates demonstrates its potential as a biocatalyst in drug discovery and natural product diversification (Newmister et al., 2016).
Mechanism of Action
Target of Action
“Indoline, 1-nitroso-” is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
Indole derivatives, in general, have been shown to interact with various targets in the body, leading to changes in cellular function . The cooperative action between alkynes and nitrogen compounds as substrates in transition metal-catalyzed cyclization reactions is a useful alternative to the synthesis of indoles .
Biochemical Pathways
Indoles, including “Indoline, 1-nitroso-”, are involved in various biochemical pathways due to their wide range of biological activities . They are prevalent moieties present in selected alkaloids . .
Pharmacokinetics
Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs .
Result of Action
Indole derivatives, in general, have been shown to have various biologically vital properties .
Action Environment
The synthesis and reactivity of organochalcogen compounds and the development of new synthetic methods for the application of organochalcogen substrates in cyclization reactions are among the main current research interests .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
“Indoline, 1-nitroso-” interacts with various enzymes, proteins, and other biomolecules. The benzene ring of indoline can interact with the amino acid residues of proteins in a hydrophobic manner . This interaction influences the biochemical reactions in which “Indoline, 1-nitroso-” is involved.
Cellular Effects
“Indoline, 1-nitroso-” has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of “Indoline, 1-nitroso-” at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of “Indoline, 1-nitroso-” vary with different dosages in animal models
Metabolic Pathways
“Indoline, 1-nitroso-” is involved in various metabolic pathways . It interacts with enzymes and cofactors, and may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
“Indoline, 1-nitroso-” is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .
Properties
IUPAC Name |
1-nitroso-2,3-dihydroindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-9-10-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXPAHMYCSEIMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00227194 | |
Record name | Indoline, 1-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00227194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7633-57-0 | |
Record name | 1-Nitrosoindoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7633-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indoline, 1-nitroso- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007633570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indoline, 1-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00227194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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